Cas no 1003683-04-2 (4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid)

4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic acid is a synthetic intermediate with applications in pharmaceutical and organic synthesis. Its structure features a pyrrolidine carbonyl group linked to an aniline moiety, which is further connected to a butanoic acid derivative via an amide bond. This compound is valued for its versatility as a building block in the preparation of more complex molecules, particularly in medicinal chemistry. The presence of both carbonyl and carboxylic acid functional groups enhances its reactivity, enabling further derivatization. Its well-defined chemical properties and stability under standard conditions make it a reliable choice for research and development purposes.
4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid structure
1003683-04-2 structure
Product name:4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid
CAS No:1003683-04-2
MF:C15H18N2O4
MW:290.314424037933
CID:3047090

4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
    • 4-oxo-4-[3-(pyrrolidine-1-carbonyl)anilino]butanoic acid
    • 4-Oxo-4-((3-(pyrrolidine-1-carbonyl)phenyl)amino)butanoic acid
    • 4-oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic acid
    • STL068864
    • 4-oxo-4-{[3-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoic acid
    • 4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid
    • Inchi: 1S/C15H18N2O4/c18-13(6-7-14(19)20)16-12-5-3-4-11(10-12)15(21)17-8-1-2-9-17/h3-5,10H,1-2,6-9H2,(H,16,18)(H,19,20)
    • InChI Key: IHKPYRWTCJENLV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)NC(CCC(=O)O)=O)N1CCCC1

Computed Properties

  • Exact Mass: 290.126657g/mol
  • Monoisotopic Mass: 290.126657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 86.7
  • Molecular Weight: 290.31g/mol

4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM483197-5g
4-Oxo-4-((3-(pyrrolidine-1-carbonyl)phenyl)amino)butanoic acid
1003683-04-2 97%
5g
$620 2023-01-05
Chemenu
CM483197-1g
4-Oxo-4-((3-(pyrrolidine-1-carbonyl)phenyl)amino)butanoic acid
1003683-04-2 97%
1g
$209 2023-01-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034918-500mg
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
1003683-04-2
500mg
1917CNY 2021-05-07
A2B Chem LLC
AY10865-500mg
4-Oxo-4-((3-(pyrrolidine-1-carbonyl)phenyl)amino)butanoic acid
1003683-04-2
500mg
$189.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034918-500mg
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
1003683-04-2
500mg
1917.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034918-1g
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
1003683-04-2
1g
2925.0CNY 2021-07-05
TRC
O859628-50mg
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid
1003683-04-2
50mg
$ 115.00 2022-06-03
TRC
O859628-5mg
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid
1003683-04-2
5mg
$ 50.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034918-1g
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
1003683-04-2
1g
2925CNY 2021-05-07
TRC
O859628-10mg
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid
1003683-04-2
10mg
$ 65.00 2022-06-03

Additional information on 4-Oxo-4-3-(1-pyrrolidinylcarbonyl)anilinobutanoic Acid

Research Brief on 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid (CAS: 1003683-04-2): Recent Advances and Applications

The compound 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid (CAS: 1003683-04-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrrolidinylcarbonyl and butanoic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects, particularly in modulating enzymatic activity and receptor interactions.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a building block for novel kinase inhibitors. The research demonstrated that 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid serves as a versatile scaffold for developing selective inhibitors of protein kinases involved in cancer progression. The study highlighted its ability to form stable interactions with the ATP-binding sites of target kinases, thereby offering a potential pathway for designing next-generation anticancer agents.

Further investigations have revealed the compound's application in neurodegenerative disease research. A recent preprint on bioRxiv (2024) reported its modulatory effects on amyloid-beta aggregation, suggesting potential utility in Alzheimer's disease therapeutics. The structural features of the molecule, particularly the pyrrolidinylcarbonyl group, appear to interfere with protein misfolding processes, opening new avenues for drug development in this challenging therapeutic area.

From a synthetic chemistry perspective, advances in the production and purification of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid have been significant. A 2023 patent (WO2023187652) disclosed an improved synthetic route with higher yields and reduced environmental impact, addressing previous challenges in large-scale production. This development is particularly important as demand for the compound increases in both academic and industrial research settings.

Ongoing clinical research is exploring the compound's potential as a biomarker for certain metabolic disorders. Preliminary data presented at the 2024 American Chemical Society meeting indicated that derivatives of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid show selective accumulation in diseased tissues, suggesting diagnostic applications. This dual potential - both therapeutic and diagnostic - makes this molecule particularly interesting for translational research.

The safety profile of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid has been extensively studied in recent preclinical trials. A comprehensive toxicology assessment published in Regulatory Toxicology and Pharmacology (2023) confirmed favorable pharmacokinetic properties with minimal off-target effects at therapeutic doses. These findings support further development of the compound and its derivatives for clinical applications.

Future research directions for this compound appear promising, with several pharmaceutical companies including it in their development pipelines. The unique structural features of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]butanoic Acid continue to inspire novel drug design strategies, particularly in the areas of targeted therapy and personalized medicine. As research progresses, this molecule is likely to play an increasingly important role in bridging chemical biology with therapeutic innovation.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd